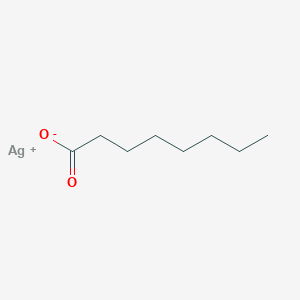
Silver(I) octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver(I) octanoate, also known as silver caprylate, is a silver salt of octanoic acid. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its antimicrobial properties, making it a valuable component in various formulations.
准备方法
Synthetic Routes and Reaction Conditions: Silver(I) octanoate can be synthesized through the reaction of silver nitrate with octanoic acid in the presence of a base. The reaction typically involves dissolving silver nitrate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound often involves a one-pot, water-free method where silver fluoride reacts directly with octanoic acid in a non-aqueous solvent. This method yields high purity this compound with good efficiency .
化学反应分析
Types of Reactions: Silver(I) octanoate undergoes various chemical reactions, including:
Oxidation: Silver(I) can be oxidized to silver(II) or silver(III) under specific conditions.
Reduction: Silver(I) can be reduced to metallic silver.
Substitution: Silver(I) can participate in substitution reactions where the octanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines can be used to replace the octanoate ligand.
Major Products Formed:
Oxidation: Silver oxides or other higher oxidation state silver compounds.
Reduction: Metallic silver.
Substitution: Silver complexes with new ligands
科学研究应用
Silver(I) octanoate has a wide range of applications in scientific research:
作用机制
The antimicrobial activity of silver(I) octanoate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. Silver ions can disrupt cellular processes by binding to thiol groups in proteins, leading to the inactivation of enzymes and other essential proteins. This results in the inhibition of microbial growth and eventual cell death .
相似化合物的比较
- Silver(I) acetate
- Silver(I) nitrate
- Silver(I) sulfadiazine
Comparison:
- Silver(I) acetate: Similar antimicrobial properties but different solubility and reactivity profiles.
- Silver(I) nitrate: Highly soluble in water and commonly used in medical applications for its strong antimicrobial activity.
- Silver(I) sulfadiazine: Widely used in burn treatments due to its sustained release of silver ions and broad-spectrum antimicrobial activity.
Uniqueness: Silver(I) octanoate is unique due to its specific ligand (octanoate), which imparts distinct solubility and reactivity characteristics. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications where other silver compounds may not be as effective .
属性
CAS 编号 |
24927-67-1 |
|---|---|
分子式 |
C8H15AgO2 |
分子量 |
251.07 g/mol |
IUPAC 名称 |
silver;octanoate |
InChI |
InChI=1S/C8H16O2.Ag/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
InChI 键 |
ZYPJJPHRTZPKKY-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC(=O)[O-].[Ag+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















